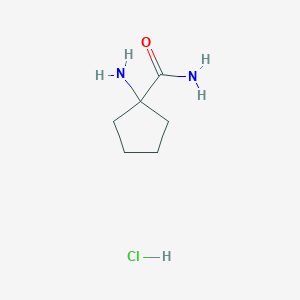

1-Aminocyclopentane-1-carboxamide hydrochloride

Description

Properties

IUPAC Name |

1-aminocyclopentane-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5(9)6(8)3-1-2-4-6;/h1-4,8H2,(H2,7,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOSAUYDOGPYDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17704-76-6 | |

| Record name | 1-aminocyclopentane-1-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Aminocyclopentane-1-carboxamide Hydrochloride (CAS 17704-76-6): Structural Dynamics, Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the design of conformationally restricted scaffolds is paramount for optimizing drug-target interactions and minimizing entropic penalties upon binding. 1-Aminocyclopentane-1-carboxamide hydrochloride (CAS 17704-76-6) represents a highly versatile, rigid bicyclic-like framework. By locking the primary amine and carboxamide functionalities within a cyclopentane ring, this compound provides a predictable spatial arrangement critical for targeted pharmacophore modeling.

As a Senior Application Scientist, I present this whitepaper to detail the physicochemical profiling, mechanistic utility, and self-validating synthetic workflows for this compound. It serves not only as a critical intermediate in the synthesis of biarylmethyl heterocycles and imidazolone derivatives[1] but also acts as a potent inhibitor of neutral endopeptidase (NEP) [2].

Physicochemical Profiling & Structural Dynamics

The utility of 1-Aminocyclopentane-1-carboxamide hydrochloride stems from its unique structural parameters. The cyclopentane ring enforces a specific dihedral angle between the amino and amide groups, simulating the rigid backbone often required in peptide mimetics.

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 1-Aminocyclopentane-1-carboxamide hydrochloride |

| CAS Registry Number | 17704-76-6 |

| Molecular Formula | C₆H₁₃ClN₂O |

| Molecular Weight | 164.63 g/mol |

| SMILES | NC(C1(N)CCCC1)=O.Cl |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Water and DMSO; Insoluble in non-polar organics |

| GHS Classification | H302 (Harmful if swallowed), H318 (Eye damage) [3] |

Mechanistic Insights: NEP Inhibition & Scaffold Rigidity

Neutral endopeptidase (NEP) is a zinc-dependent metalloprotease responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). Inhibition of NEP is a validated therapeutic strategy for heart failure and hypertension.

1-Aminocyclopentane-1-carboxamide hydrochloride acts as a potent and selective inhibitor of NEP [2]. The causality behind its efficacy lies in its rigid structure: the primary amine coordinates with the active-site zinc ion, while the carboxamide forms critical hydrogen bonds with the enzyme's binding pocket. The cyclopentane ring occupies the S1' hydrophobic subsite, preventing the enzymatic cleavage of natriuretic peptides.

Fig 1: Mechanism of action for NEP inhibition by 1-Aminocyclopentane-1-carboxamide hydrochloride.

Experimental Protocol: Self-Validating Synthesis Workflow

The synthesis of 1-Aminocyclopentane-1-carboxamide hydrochloride is typically achieved via a modified Strecker amino acid synthesis followed by controlled hydration. The following protocol is designed with built-in self-validation checkpoints to ensure high yield and purity.

Fig 2: Step-by-step synthetic workflow for 1-Aminocyclopentane-1-carboxamide hydrochloride.

Phase 1: Strecker-Type Aminonitrile Formation

-

Procedure: Dissolve 1.0 equivalent of cyclopentanone in a 1:1 mixture of methanol and water. Add 1.5 equivalents of ammonium chloride (NH₄Cl) and 1.2 equivalents of sodium cyanide (NaCN). Stir the biphasic mixture vigorously at 25°C for 24 hours.

-

Causality: Aqueous methanol is selected as the solvent system to ensure the solubility of both the organic ketone and the inorganic salts, facilitating a homogeneous reaction environment. NH₄Cl acts as both the ammonia source and a weak acid to activate the carbonyl group for nucleophilic attack.

-

Self-Validation: Extract an aliquot with ethyl acetate and monitor via FT-IR. The complete disappearance of the strong ketone carbonyl stretch at ~1710 cm⁻¹ and the appearance of a weak nitrile stretch at ~2230 cm⁻¹ validates the quantitative formation of 1-aminocyclopentanenitrile.

Phase 2: Controlled Acidic Hydrolysis

-

Procedure: Isolate the aminonitrile and add it dropwise to cold concentrated sulfuric acid (H₂SO₄), strictly maintaining the internal reaction temperature below 20°C using an ice bath. Stir for 12 hours, then pour over crushed ice and neutralize carefully to pH 8-9 using cold aqueous ammonia (NH₄OH).

-

Causality: Concentrated H₂SO₄ acts as both the acid catalyst and the hydrating agent. Strict temperature control (<20°C) is paramount; elevated temperatures will drive the hydrolysis past the amide stage, yielding the undesired 1-aminocyclopentanecarboxylic acid.

-

Self-Validation: Extract the resulting free base with dichloromethane. TLC (DCM:MeOH 9:1) must show a single spot. IR spectroscopy will reveal a primary amide C=O stretch at ~1680 cm⁻¹ and N-H stretches at ~3300-3400 cm⁻¹, confirming successful hydration without over-hydrolysis.

Phase 3: Hydrochloride Salt Formation

-

Procedure: Dissolve the purified free base in anhydrous diethyl ether. Bubble dry HCl gas through the solution at 0°C until precipitation ceases. Filter the resulting solid, wash with cold ether, and dry under high vacuum.

-

Causality: The free base of α-amino amides is highly prone to intermolecular condensation, forming diketopiperazine derivatives over time. Immediate conversion to the hydrochloride salt protonates the primary amine, eliminating its nucleophilicity and ensuring long-term shelf stability and purity.

-

Self-Validation: The product precipitates as a distinct white crystalline solid. Confirm purity via ¹H NMR (D₂O); the downfield shift of the cyclopentyl protons adjacent to the amine confirms complete protonation.

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured 1-Aminocyclopentane-1-carboxamide hydrochloride, researchers must validate the compound against the following analytical benchmarks.

Table 2: Standard Analytical Metrics

| Analytical Technique | Expected Result / Diagnostic Markers |

| HPLC (Reverse Phase) | Purity ≥ 95.0% (Elution typically requires highly polar mobile phases due to the salt form). |

| Mass Spectrometry (ESI+) | m/z 129.1 [M-Cl]⁺ (Corresponds to the protonated free base). |

| ¹H NMR (400 MHz, D₂O) | δ 2.15-2.00 (m, 4H, cyclopentyl CH₂), 1.85-1.70 (m, 4H, cyclopentyl CH₂) ppm. |

| ¹³C NMR (100 MHz, D₂O) | δ 176.5 (C=O), 68.2 (Quaternary C), 36.4 (2 × CH₂), 24.1 (2 × CH₂) ppm. |

| Melting Point | > 200°C (Decomposes; characteristic of stable hydrochloride salts). |

References

- US Patent 5270317A - N-substituted heterocyclic derivatives, their preparation and the pharmaceutical compositions in which they are present. Google Patents.

-

PubChem - 1-Aminocyclopentanecarboxamide | C6H12N2O | CID 11116086 (Base compound data and GHS Classifications). National Center for Biotechnology Information. Available at:[Link]

Taming the Fold: A Technical Guide to Conformational Restriction of Peptides Using Non-Proteinogenic Amino Acids

Introduction: The Challenge of Peptide Flexibility and the Promise of Constraint

Peptides are remarkable molecules, central to a vast array of biological processes and holding immense promise as therapeutic agents. Their high selectivity and low intrinsic toxicity make them attractive candidates for drug development.[1] However, the inherent conformational flexibility of linear peptides often leads to significant drawbacks, including susceptibility to proteolytic degradation, poor membrane permeability, and reduced receptor binding affinity due to the entropic cost of adopting a specific, bioactive conformation.

To unlock the full therapeutic potential of peptides, we must overcome their transient nature. The strategic incorporation of non-proteinogenic amino acids (npAAs)—amino acids not found among the 20 standard protein-building blocks—provides a powerful toolkit to enforce specific, stable secondary structures.[1][2] By pre-organizing a peptide into its desired bioactive fold, we can significantly enhance its stability, potency, and overall drug-like properties.[2][3] This guide offers an in-depth exploration of the types of npAAs available, the conformational constraints they impose, and the experimental workflows required to synthesize and characterize these engineered peptides.

Chapter 1: The Landscape of Conformational Control - A Classification of npAAs

The vast structural diversity of npAAs allows for precise control over peptide architecture.[4] They can be broadly categorized by the type of constraint they impart on the peptide backbone's dihedral angles (phi, ψ, and omega).

α,α-Disubstituted Amino Acids: The Helix Inducers

This class, exemplified by α-aminoisobutyric acid (Aib), features two substituents on the α-carbon. This gem-dimethyl substitution sterically restricts the available conformational space, strongly favoring the adoption of helical structures, such as the 3₁₀-helix and the α-helix.[3][5][6] The incorporation of Aib has been shown to not only induce and stabilize helicity but also to significantly enhance resistance to proteolytic enzymes.[3][5][7]

-

Mechanism of Action: The bulky gem-dimethyl group of Aib physically prevents the peptide backbone from adopting the extended conformations typical of β-sheets or random coils. The sterically allowed regions in the Ramachandran plot for Aib are almost exclusively within the helical domains.

D-Amino Acids: Inducing Turns and Enhancing Stability

The substitution of a standard L-amino acid with its D-enantiomer can profoundly alter local and global peptide conformation.[8][9] D-amino acids are frequently used to promote the formation of β-turns, which are crucial for receptor recognition in many bioactive peptides. A key advantage of incorporating D-amino acids is the dramatic increase in stability against proteases, which are stereospecific for L-amino acids.[8][10][11] This enhanced stability translates to a longer biological half-life.[10]

β-Amino Acids: Expanding the Backbone

β-amino acids contain an additional carbon atom in their backbone compared to their α-amino acid counterparts.[4][] This seemingly small change opens up a world of new folding patterns and geometries.[13] Peptides composed entirely of β-amino acids (β-peptides) or a mix of α- and β-amino acids can form stable helices, sheets, and turns that are resistant to proteolysis.[4][13][14][15] Their versatility and ease of incorporation make them a cornerstone of modern peptidomimetic design.[4]

Side-Chain Constraints: Stapling and Cyclization

Beyond backbone modifications, conformational restriction can be achieved by covalently linking amino acid side chains.

-

Stapled Peptides: This technique involves introducing two npAAs with reactive side chains (often containing alkenes) at specific positions (e.g., i, i+4 or i, i+7) within a peptide sequence. A subsequent ring-closing metathesis reaction creates a hydrocarbon "staple" that locks the peptide into an α-helical conformation.[16] This approach has proven highly effective for stabilizing helices, improving cell penetration, and targeting intracellular protein-protein interactions.[16][17]

-

Lanthionines: Nature provides its own strategy for peptide cyclization in the form of lanthipeptides. These peptides contain thioether cross-links (lanthionine or methyllanthionine) formed post-translationally between cysteine and dehydrated serine or threonine residues.[18] This bio-inspired stapling method confers exceptional stability and can be harnessed for therapeutic design.[19][20]

Chapter 2: Engineering Defined Secondary Structures

The rational selection and placement of npAAs allow for the precise engineering of desired secondary structures, pre-organizing the peptide for optimal target engagement.

Stabilizing α- and 3₁₀-Helices

As discussed, Aib is a powerful helix promoter.[7] Studies have shown that even a single Aib substitution can significantly increase the helical content of a peptide that is otherwise unstructured in solution.[5] This strategy is particularly valuable for mimicking helical epitopes involved in protein-protein interactions. For example, replacing non-interacting residues with Aib in a peptide derived from the p53 tumor suppressor protein enhanced its helicity, binding affinity for its target (hdm2), and proteolytic stability.[5][7]

Inducing β-Turns

The β-turn is a compact structure involving four amino acid residues that reverses the direction of the polypeptide chain. These turns are critical for the bioactivity of many peptide hormones and neurotransmitters. A D-amino acid is often placed at the i+1 position of a turn sequence to facilitate the required backbone torsion angles. This strategy, combined with the inherent proteolytic resistance of D-isomers, makes it a highly effective tool in drug design.

Table 1: Comparison of Native Peptide vs. npAA-Constrained Analogs

| Peptide System | Modification | Observed Structural Effect | Improvement in Biological Property | Reference |

| p53-derived peptide | L-Ala to Aib substitution | Increased α-helicity | Enhanced binding to hdm2, significantly retarded trypsin cleavage | [5][7] |

| Magainin 2 derivative | Lys to Api substitution | Maintained α-helical structure | Enhanced resistance to digestive enzymes | [21] |

| Arginine-rich peptide | L- to D-amino acid substitution | Not specified | Significantly improved protease resistance and antimicrobial activity | [22] |

| Bak-derived peptide | α,β-peptide sequence | Conformationally stabilized | High binding affinity (Ki = 1.5 μM) to target | [14] |

Chapter 3: Synthesis and Incorporation of npAAs into Peptides

The incorporation of npAAs is readily achievable using standard solid-phase peptide synthesis (SPPS) methodologies, though some npAAs present unique challenges.[5][23]

Workflow for Peptide Synthesis and Characterization

The overall process from design to validation follows a logical progression. The choice of npAA dictates the synthetic strategy, which in turn is validated by rigorous biophysical analysis.

Caption: Workflow for designing, synthesizing, and validating conformationally constrained peptides.

Detailed Protocol: Fmoc-Based SPPS with a Sterically Hindered npAA (e.g., Aib)

This protocol outlines the key steps for manual or automated SPPS.[23][24][25] The incorporation of a sterically hindered residue like Aib requires optimized coupling conditions.

1. Resin Preparation:

- Start with a suitable resin (e.g., Rink Amide for C-terminal amides) pre-loaded with the C-terminal amino acid.

- Swell the resin in an appropriate solvent like N,N-Dimethylformamide (DMF) for 30-60 minutes.

2. Iterative Synthesis Cycle:

- a. Fmoc Deprotection:

- Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

- Self-Validation: Perform a qualitative ninhydrin (Kaiser) test. A deep blue color on the beads confirms the presence of a free primary amine, indicating successful deprotection.

3. Cleavage and Deprotection:

- Once the sequence is complete, wash the resin with dichloromethane (DCM) and dry it.

- Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

4. Purification and Verification:

- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Verify the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Chapter 4: Biophysical Characterization of Constrained Peptides

Once synthesized, the conformational properties of the peptide must be rigorously characterized using biophysical techniques.[26][27]

Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure

CD spectroscopy is a rapid and powerful technique for assessing the overall secondary structure of a peptide in solution.[28][29][30] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[29] Different secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra in the far-UV region (185-240 nm).[28]

-

α-helices are characterized by a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.

-

β-sheets show a negative band around 218 nm and a positive band near 195 nm.

-

Random coils typically display a strong negative band near 198 nm.

Experimental Protocol: CD Analysis

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate buffer). The solvent must be transparent in the far-UV region. A typical peptide concentration is 0.1-0.5 mg/mL.[28]

-

Instrument Setup: Use a quartz cuvette with a short path length (e.g., 1 mm). Purge the instrument with nitrogen gas.

-

Data Acquisition: Record spectra from ~260 nm down to ~190 nm.

-

Data Processing: Subtract the spectrum of the buffer blank. Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) for concentration-independent comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic-Level View

NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution, providing atomic-level detail.[31][32][33]

-

1D NMR provides an initial assessment of folding and conformational homogeneity.

-

2D NMR experiments are essential for structure determination:

-

TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.[34]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5-6 Å), regardless of their position in the sequence.[33][34] These through-space correlations are the primary source of distance restraints used for structure calculation.

-

Experimental Workflow: NMR Structure Determination

-

Sample Preparation: Dissolve the peptide (1-5 mM) in an appropriate solvent (e.g., H₂O/D₂O or an organic solvent) with a known pH.

-

Data Acquisition: Collect a series of 2D NMR spectra (TOCSY, NOESY, HSQC).

-

Resonance Assignment: Use the TOCSY and other spectra to sequentially assign all proton resonances to their specific amino acid residues in the peptide sequence.[35]

-

Structural Restraint Generation: Identify and integrate cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.

-

Structure Calculation: Use software packages (e.g., CYANA, CNS) to calculate an ensemble of 3D structures that satisfy the experimental NMR restraints.[31]

-

Structure Validation: Assess the quality of the final structure ensemble based on stereochemical parameters and agreement with experimental data.

Diagram of NMR Structural Analysis

Caption: Key stages in determining a peptide's 3D structure using NMR spectroscopy.

Conclusion and Future Outlook

The incorporation of non-proteinogenic amino acids is a field-proven, indispensable strategy in modern peptide science and drug development. By moving beyond the 20 canonical amino acids, researchers can exert precise control over peptide conformation, transforming flexible, transient molecules into stable, potent, and drug-like candidates. The methods described herein—from rational design and synthesis to rigorous biophysical characterization—form a robust framework for developing the next generation of peptide therapeutics. As our understanding of molecular recognition deepens and the diversity of available npAAs expands, the ability to "tame the fold" will continue to drive innovation, enabling the creation of novel molecules capable of addressing previously intractable biological targets.

References

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From structure to function. Chemical Reviews, 101(10), 3219-3232. Available at: [Link]

-

GFPP. (2024, August 13). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Retrieved from [Link]

-

Banerjee, R., Basu, G., Chene, P., & Roy, S. (2002). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of Peptide Research, 60(2), 88-94. Available at: [Link]

-

Dey, A., & Gellman, S. H. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 53(8), 1604-1617. Available at: [Link]

-

Hewage, C. (2017). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. Available at: [Link]

-

Maccallini, E., & Sulpizio, S. (2018). Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials. Current medicinal chemistry, 25(26), 3049–3071. Available at: [Link]

-

Banerjee, R., Basu, G., Chene, P., & Roy, S. (2002). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of peptide research, 60(2), 88–94. Available at: [Link]

-

Adler, A. J., Greenfield, N. J., & Fasman, G. D. (1973). Circular dichroism and optical rotatory dispersion of proteins and polypeptides. Methods in enzymology, 27, 675–735. Available at: [Link]

-

Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Retrieved from [Link]

-

LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from [Link]

-

Park, J., et al. (2022). Multifunctional synthetic nano-chaperone for peptide folding and intracellular delivery. ResearchGate. Available at: [Link]

-

LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? Retrieved from [Link]

-

Mishra, N., & Coutinho, E. (2013). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 5(8), 161. Available at: [Link]

-

CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved from [Link]

-

Sreerama, N., & Woody, R. W. (2004). Using circular dichroism spectra to estimate protein secondary structure. PMC - NIH. Available at: [Link]

-

Nagadi, N. (2020, December 18). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available at: [Link]

-

Apostol, M. I., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Chemical Biology, 2(4), 1154-1171. Available at: [Link]

-

Pharmaceutical Technology. (2025, March 11). Advancing Peptide Synthesis Through Stapled Peptides. Retrieved from [Link]

-

Let's Talk Academy. (2025, June 12). How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance. Retrieved from [Link]

-

Otaka, A., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6436-6444. Available at: [Link]

-

Chiroblock GmbH. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]

-

Unknown. (n.d.). peptide nmr. Retrieved from [Link]

-

Dyson, H. J., & Wright, P. E. (1998). Peptide structure determination by NMR. Methods in molecular biology (Clifton, N.J.), 103, 258–294. Available at: [Link]

-

Mtoz Biolabs. (n.d.). NMR Peptide Structure Analysis. Retrieved from [Link]

-

Klose, M., et al. (2022). Bioinspired peptide stapling with lanthionine ketenamine esters. ChemRxiv. Available at: [Link]

-

Walsh, C. T. (2008). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Journal of Biological Chemistry, 283(25), 17177-17181. Available at: [Link]

- Coy, D. H., et al. (1988). Method of synthesizing a peptide containing a non-peptide bond. Google Patents.

-

Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(74), 10921-10924. Available at: [Link]

-

Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In Peptide-based Biomaterials. Royal Society of Chemistry. Available at: [Link]

-

Lee, J., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Molecules, 28(16), 6109. Available at: [Link]

-

Al-Zahrani, A. A., et al. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. Available at: [Link]

-

Kolinski, A., & Skolnick, J. (2001). Methods of peptide conformation studies. Acta biochimica Polonica, 48(4), 1091–1099. Available at: [Link]

-

Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

-

JPT Peptide Technologies. (n.d.). All About Amino Acids. Retrieved from [Link]

-

Sani, M. A., & Henriques, S. T. (2020). Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells. Frontiers in Molecular Biosciences, 7, 602837. Available at: [Link]

-

Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

-

Combs, J. D., Gonzalez, C. U., & Wang, C. (2017). Surface FTIR Techniques to Analyze the Conformation of Proteins/Peptides in H2O Environment. Journal of Analytical & Bioanalytical Techniques, 8(4). Available at: [Link]

-

Rathore, D., & Kumar, D. (2015, September 23). Biophysical Analysis: A Paradigm Shift in the Characterization of Protein-Based Biological Products. BioProcess International. Available at: [Link]

-

Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. Retrieved from [Link]

-

Ortega, M. A., et al. (2022). A Class V Lanthipeptide Cyclase Directs the Biosynthesis of a Stapled Peptide Natural Product. ACS Chemical Biology, 17(10), 2825-2834. Available at: [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. Available at: [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Retrieved from [Link]

-

LifeTein. (2024, March 12). The Benefits of Stapled Peptides. Retrieved from [Link]

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. lifetein.com [lifetein.com]

- 4. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isw3.naist.jp [isw3.naist.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aib-based peptide backbone as scaffolds for helical peptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 9. books.rsc.org [books.rsc.org]

- 10. lifetein.com [lifetein.com]

- 11. letstalkacademy.com [letstalkacademy.com]

- 13. Using β-Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 16. lifetein.com [lifetein.com]

- 17. cpcscientific.com [cpcscientific.com]

- 18. A Class V Lanthipeptide Cyclase Directs the Biosynthesis of a Stapled Peptide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmtech.com [pharmtech.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. mdpi.com [mdpi.com]

- 22. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv [biorxiv.org]

- 23. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]

- 24. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. bachem.com [bachem.com]

- 26. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]

- 27. bioprocessintl.com [bioprocessintl.com]

- 28. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 29. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 31. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 32. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 33. chem.uzh.ch [chem.uzh.ch]

- 34. m.youtube.com [m.youtube.com]

- 35. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]

Phase Behavior and Solvation Thermodynamics of 1-Amino-1-cyclopentanecarboxamide

Molecular Architecture and Physicochemical Profile

1-Amino-1-cyclopentanecarboxamide (CAS 17193-28-1), structurally known as cycloleucine amide, is a highly polar, cyclic amino acid derivative. In pharmaceutical development, it serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs) and neurological research probes.

To understand its solubility profile, one must analyze its molecular architecture. The molecule is characterized by a dual-nature structure:

-

Hydrophilic Headgroup: The geminal primary amine (-NH₂) and carboxamide (-CONH₂) groups act as potent hydrogen bond donors and acceptors.

-

Hydrophobic Core: The cyclopentane ring imparts a degree of lipophilicity and steric bulk, rigidifying the molecule and increasing its crystal lattice energy compared to linear aliphatic analogs.

According to the National Center for Biotechnology Information (NCBI) PubChem database, 1-amino-1-cyclopentanecarboxamide (CID 11116086) possesses a computed XLogP3 of -1.0 and a molecular weight of 128.17 g/mol [1]. This negative partition coefficient strongly dictates a thermodynamic preference for aqueous environments over non-polar lipid-like phases. Structural insights into related cyclopentane-1-carboxamide derivatives further confirm that this specific aminomethyl-carboxamide motif is the critical driver for hydrogen bonding and aqueous solubility[2].

Thermodynamic Drivers of Solvation: Water vs. Organic Solvents

Expertise & Causality: Solvation is not merely a physical mixing process; it is a thermodynamic cycle. For 1-amino-1-cyclopentanecarboxamide to dissolve, the system must overcome the endothermic disruption of its hydrogen-bonded crystal lattice.

-

Aqueous Systems: In water, the highly exothermic formation of multiple hydrogen bonds between the aqueous solvent and the solute's -NH₂ and -CONH₂ groups easily compensates for the lattice energy. The resulting Gibbs free energy of solvation (

) is negative, driving high solubility. -

Non-Polar Organic Solvents: In solvents like hexane or toluene, solute-solvent interactions are restricted to weak London dispersion forces. These weak interactions are thermodynamically insufficient to break the strong intermolecular hydrogen bonds holding the crystal lattice together, resulting in a positive

and near-zero solubility. -

Polar Organic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) or methanol provide intermediate to high solubility. DMSO, a strong hydrogen bond acceptor, effectively solvates the amino and amide protons, while methanol acts as both a donor and an acceptor, partially mimicking the aqueous solvation environment.

Thermodynamic solvation pathways of 1-amino-1-cyclopentanecarboxamide in various solvent systems.

Empirical Solubility Data

The following table synthesizes the quantitative solubility profile of 1-amino-1-cyclopentanecarboxamide across various solvent classes at standard ambient temperature (25°C).

Table 1: Representative Solubility Profile at 25°C

| Solvent Category | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Aqueous | Ultrapure Water | 80.1 | > 100 (Highly Soluble) | Extensive H-bond donor/acceptor network |

| Polar Aprotic | DMSO | 46.7 | > 50 (Soluble) | Strong H-bond acceptor, dipole-dipole |

| Polar Protic | Methanol | 32.7 | 30 - 50 (Soluble) | H-bond donor/acceptor, moderate polarity |

| Polar Protic | Ethanol | 24.5 | 10 - 20 (Sparingly Soluble) | Reduced H-bonding capacity vs. Methanol |

| Non-Polar | Toluene | 2.38 | < 1 (Insoluble) | Pi-interactions insufficient for lattice disruption |

| Non-Polar | Hexane | 1.89 | < 1 (Insoluble) | Weak dispersion forces, cannot break lattice |

Methodological Framework: Self-Validating Solubility Determination

To ensure trustworthiness and strict reproducibility in drug development, solubility cannot be estimated visually. It must be determined using a self-validating system where both the liquid phase (dissolved solute) and the solid phase (undissolved residual) are analytically verified. The isothermal shake-flask method coupled with HPLC-UV and X-Ray Powder Diffraction (XRPD) is the industry standard.

Protocol: Isothermal Shake-Flask Method

-

Solute Preparation: Accurately weigh an excess amount of 1-amino-1-cyclopentanecarboxamide (e.g., 200 mg) into a 5 mL borosilicate glass vial. Causality: An excess ensures that the solvent becomes fully saturated, a strict requirement for measuring true thermodynamic solubility rather than kinetic dissolution.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., HPLC-grade water, methanol, or hexane).

-

Isothermal Equilibration: Seal the vial and submerge it in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 200 RPM for 24 to 48 hours. Causality: Temperature control is critical because solubility is highly temperature-dependent; 24-48 hours ensures the system reaches thermodynamic equilibrium.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.

-

Liquid-Phase Quantification (HPLC-UV): Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV (detection typically at 210-220 nm due to the amide chromophore). Compare peak areas against a validated standard calibration curve to quantify the dissolved concentration.

-

Solid-State Verification (XRPD): Recover the residual solid pellet, dry it gently, and analyze it via XRPD. Causality: This is the self-validating step. If the solvent induced a polymorphic transformation or formed a solvate/hydrate, the measured solubility corresponds to the new crystal form, not the original API. XRPD confirms the structural integrity of the starting material.

Standardized isothermal shake-flask workflow for empirical solubility determination.

References

-

National Center for Biotechnology Information. "1-Aminocyclopentanecarboxamide | C6H12N2O | CID 11116086 - PubChem." PubChem,[Link].

Sources

Alpha,alpha-disubstituted amino acids in medicinal chemistry

Technical Guide: Engineering -Disubstituted Amino Acids in Medicinal Chemistry

Executive Summary

The incorporation of

This guide provides a technical roadmap for the rational design, asymmetric synthesis, and solid-phase incorporation of these sterically demanding building blocks. It moves beyond standard protocols to address the specific kinetic and thermodynamic challenges posed by quaternary centers.

Part 1: Structural & Pharmacological Rationale

The Thorpe-Ingold Effect and Helical Propensity

The primary utility of

-

-Helix Promotion: Short peptides rich in Aib preferentially adopt a

-

Metabolic Stability: The absence of the

-proton eliminates the abstraction pathway required by many proteases (e.g., DPP-4), significantly extending plasma half-life.

Visualization: The Pharmacological Logic

The following diagram illustrates the causality between structural modification and therapeutic outcome.

Figure 1: Mechanistic flow from chemical modification to pharmacological benefit.

Part 2: Asymmetric Synthesis Methodologies

While achiral Aib is commercially available, creating chiral

The Maruoka Protocol (Phase-Transfer Catalysis)

This method utilizes

Experimental Workflow

-

Substrate Preparation: Condense glycine tert-butyl ester with benzophenone or

-chlorobenzaldehyde to form the Schiff base (imine). -

Catalytic System: Use 1 mol% of

-3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst). -

Biphasic Conditions: Toluene (organic) and 50% KOH (aqueous).

-

Alkylation: Add alkyl halide (RX). The catalyst shuttles the enolate across the interface, blocking one face of the planar intermediate.

-

Hydrolysis: Mild acidic hydrolysis (1N HCl/THF) removes the imine and ester groups to yield the free amino acid.

Figure 2: Workflow for the asymmetric synthesis of

Part 3: Solid-Phase Peptide Synthesis (SPPS) Challenges

Incorporating

Reagent Selection Guide

Standard reagents (HBTU/DIC) often fail. Use the following hierarchy for difficult couplings:

| Reagent Class | Specific Reagent | Efficacy for | Mechanism Note |

| Standard | HBTU / HOBt | Low | Steric bulk prevents active ester formation. |

| Advanced | HATU / HOAt | Medium-High | The aza-benzotriazole moiety stabilizes the active ester; faster kinetics. |

| Phosphonium | PyAOP | High | Superior to PyBOP; avoids guanidinium capping side reactions. |

| Acid Fluoride | TFFH / BTFFH | Critical | Generates highly reactive acid fluorides; small leaving group (F-) overcomes steric hindrance. |

Protocol: Acid Fluoride Coupling (The "Nuclear Option")

For coupling two sterically hindered residues (e.g., Aib-Aib or Aib-Pro), the acid fluoride method is the most reliable self-validating system.

Step-by-Step Methodology:

-

Activation: Dissolve Fmoc-

-AA-OH (4 eq) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 4 eq) in dry DCM/DMF (1:1). -

Base Addition: Add DIPEA (8 eq). Critical: Pre-activate for only 2-3 minutes. Longer times may induce oxazolone formation (though less risky for Aib, risky for chiral analogs).

-

Coupling: Add the pre-activated mixture to the resin.

-

Conditions: Shake for 2 hours at elevated temperature (50°C) .

-

Monitoring: Do NOT use the Kaiser Test. It often yields false negatives on hindered amines. Use the Chloranil Test (acetaldehyde/chloranil) which detects secondary/hindered amines (turns blue/green if incomplete).

Figure 3: Optimized SPPS cycle for sterically hindered amino acids.

Part 4: Case Study - Semaglutide (GLP-1 Agonist)[1]

The clinical success of Semaglutide (Ozempic/Wegovy) validates the

-

The Problem: Native GLP-1 is degraded within minutes by Dipeptidyl Peptidase-4 (DPP-4), which cleaves the N-terminal His-Ala dipeptide.

-

The Solution: Substitution of Alanine at position 8 with Aib (2-aminoisobutyric acid) .[1][2]

-

Mechanism: The gem-dimethyl group of Aib creates a steric shield around the amide bond. DPP-4 cannot access the scissile bond due to the bulk of the quaternary carbon, extending the half-life from minutes to approximately 1 week (in combination with fatty acid acylation).

References

-

Maruoka, K., & Ooi, T. (2003).

-Amino Acid Derivatives and Peptides Using Chiral Phase-Transfer Catalysts." Chemical Reviews. -

Ooi, T., et al. (2000).[3][4] "Practical Catalytic Enantioselective Synthesis of

-Dialkyl- -

Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide." Journal of Medicinal Chemistry.

-

Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides." Journal of the American Chemical Society.[3]

-

Toniolo, C., et al. (1993).

-disubstituted amino acid residue." Biopolymers.

Sources

- 1. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. organic-chemistry.org [organic-chemistry.org]

Stability & Degradation Profile of 1-Aminocyclopentane-1-carboxamide

Technical Guide for Pharmaceutical Development

Executive Summary

1-Aminocyclopentane-1-carboxamide (CAS: 17193-28-1; HCl Salt: 17704-76-6) is a critical gem-disubstituted amino acid derivative, structurally related to cycloleucine . Unlike linear amino acid amides, its stability profile is governed by the Thorpe-Ingold effect (gem-dimethyl effect), where the cyclopentane ring imposes steric rigidity that retards hydrolytic degradation compared to glycine or alanine amides.

However, this stability comes with a significant analytical challenge: the molecule lacks a UV-active chromophore, rendering standard HPLC-UV (254 nm) methods ineffective. This guide outlines the specific degradation pathways, tailored analytical strategies (HILIC-MS/CAD), and forced degradation protocols required to validate its stability in solution.

Physicochemical Profile

Understanding the intrinsic properties of the molecule is the first step in predicting stability behavior.

| Property | Value / Characteristic | Implication for Stability |

| Molecular Formula | C₆H₁₂N₂O (MW: 128.17 g/mol ) | Low molecular weight; highly polar. |

| Structure | Gem-disubstituted (Cyclopentane) | Steric hindrance protects the amide bond from nucleophilic attack. |

| pKa (Amine) | ~9.0 - 9.5 (Predicted) | Basic in solution; protonated at neutral/acidic pH. |

| Solubility | High (Water, Methanol) | Susceptible to hydrolytic degradation in aqueous buffers. |

| Chromophore | None (No aromatic rings) | Critical: Cannot be detected by standard UV. Requires <210 nm, CAD, or MS. |

Degradation Mechanisms

The stability of 1-Aminocyclopentane-1-carboxamide is primarily threatened by amide hydrolysis and oxidative deamination.

Hydrolytic Degradation (Primary Pathway)

The transformation of the carboxamide to the carboxylic acid (Cycloleucine ) is the dominant degradation pathway.

-

Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon.

-

Kinetics: Slower than linear analogs. The cyclopentane ring constrains the bond angles, making the transition state for hydrolysis energetically higher (steric shielding).

-

Catalysis: Accelerated significantly by strong bases (pH > 11) and strong acids (pH < 2) at elevated temperatures.

Oxidative Degradation

-

Site: The primary amine (-NH₂).

-

Products: N-oxides, hydroxylamines, or oxidative deamination to the ketone (Cyclopentanone derivative) under harsh oxidative stress (e.g., H₂O₂).

Visualization of Degradation Pathways

Figure 1: Primary degradation pathways. Hydrolysis to Cycloleucine is the rate-limiting step for shelf-life.

Analytical Methodologies

Critical Warning: Do not attempt to validate stability using standard HPLC-UV at 254 nm. The signal will be non-existent.

Strategy A: HILIC-MS (Recommended)

This is the gold standard for polar, non-chromophoric amines.

-

Column: Amide or Zwitterionic HILIC (e.g., Waters XBridge Amide, SeQuant ZIC-HILIC).

-

Mobile Phase: Acetonitrile : Ammonium Formate (pH 3.0) [85:15].

-

Detection: MS (ESI Positive Mode). Monitor [M+H]+ = 129.1 m/z.

-

Why: HILIC retains the polar parent and the acid degradant (Cycloleucine) well, while MS provides high sensitivity without derivatization.

Strategy B: Derivatization-HPLC (UV/Fluorescence)

If MS is unavailable, you must chemically tag the amine.

-

Reagent: OPA (o-Phthalaldehyde) or FMOC-Cl.

-

Workflow: Pre-column derivatization (automated or manual).

-

Detection: UV at 338 nm (OPA) or 265 nm (FMOC).

-

Pros/Cons: High sensitivity but introduces variability due to derivative stability.

Strategy C: CAD/ELSD

-

Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

-

Mechanism: Detects non-volatile particles.

-

Limit: Less sensitive than MS; requires non-volatile buffers (cannot use Phosphate).

Experimental Protocol: Forced Degradation

To empirically determine the stability limits, perform the following stress tests. This protocol is designed to achieve 5–20% degradation to validate the analytical method.

Workflow Diagram

Figure 2: Step-by-step forced degradation workflow.

Detailed Conditions

-

Acid Stress:

-

Prepare 1 mg/mL sample in 0.1 N HCl.

-

Heat to 60°C. Monitor at 0, 4, 8, and 24 hours.

-

Expectation: Slow hydrolysis to Cycloleucine. If <5% degradation after 24h, increase to 1 N HCl.

-

-

Base Stress:

-

Prepare 1 mg/mL in 0.1 N NaOH at Room Temperature (RT).

-

Warning: Amides hydrolyze faster in base. Monitor hourly.

-

Quenching: Neutralize with equal molar HCl before analysis to prevent column damage.

-

-

Oxidative Stress:

-

1 mg/mL in 3% H₂O₂ at RT.

-

Note: This mimics excipient impurities (peroxides). Look for N-oxide peaks (+16 Da in MS).

-

-

Thermal/Humidity:

-

Solid state: 40°C/75% RH (Accelerated) and 60°C (Stress).

-

Solution: 80°C in water.

-

Storage & Handling Recommendations

Based on the chemical profile and stability data:

-

Storage: Store at 2°C to 8°C (Refrigerated).

-

Moisture: The compound is hygroscopic (especially as HCl salt). Store in a tightly sealed container with desiccant.

-

Solution Stability:

-

Acidic pH (3-5): Most stable.

-

Neutral/Basic pH (>7): Prepare fresh. Use within 24 hours if kept at RT.

-

-

Handling: Use standard PPE. Avoid inhalation of dust.

References

-

PubChem. 1-Aminocyclopentanecarboxamide (Compound).[1][2][3] National Library of Medicine. Available at: [Link]

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

-

Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids. (Application Note for non-chromophoric amino acid analysis). Available at: [Link]

-

Biomedical Journal. Forced Degradation – A Review. (General protocol guidance). Available at: [Link]

Sources

Methodological & Application

Application Note: Advanced Protocol for Coupling Sterically Hindered Amino Acids (Ac5c)

Executive Summary & Core Directive

The incorporation of 1-aminocyclopentanecarboxylic acid (Ac5c) and similar

This guide moves beyond standard SPPS protocols. It provides a logic-driven decision matrix for reagent selection and details two validated workflows: a high-temperature uronium-based protocol (HATU) for standard sequences, and an acid fluoride protocol (TFFH) for "difficult" sequences where standard coupling fails.

Mechanistic Insight: The Steric Challenge

To successfully couple Ac5c, one must understand the failure modes of standard chemistry:

-

Nucleophilic Trajectory Blockade: The cyclopentyl ring attached to the

-carbon acts as a shield. In standard bimolecular substitution ( -

Low Nucleophilicity of Ac5c-Amine: Once Ac5c is coupled, the N-terminal amine is attached to a quaternary carbon. This reduces the degrees of freedom and creates a "congested" steric environment, making the next coupling (coupling to Ac5c) even more difficult than coupling Ac5c itself.

-

Guanidinylation Risk: When coupling rates are slow (due to hindrance), the N-terminal amine may react with the uronium moiety of HATU/HBTU rather than the activated ester, permanently "capping" the chain with a guanidino group.

Strategic Decision Matrix

Use the following logic to select your protocol:

Figure 1: Decision matrix for selecting the optimal coupling strategy based on steric congestion.

Protocol A: High-Temperature Uronium Activation (HATU)

Best for: Single incorporations of Ac5c into non-hindered sequences.

While HATU is the gold standard, it must be used with specific modifications for Ac5c to prevent guanidinylation and ensure completion.

Reagents

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Solvent: DMF (N,N-Dimethylformamide).[3]

-

Additive: HOAt (optional but recommended for extreme cases to accelerate active ester formation).

Step-by-Step Workflow

| Step | Action | Critical Technical Note |

| 1. Swelling | Swell resin in DMF for 30 min. | Essential for exposing internal sites in polystyrene core resins. |

| 2. Deprotection | 20% Piperidine/DMF (2 x 5 min). | Ensure complete removal of Fmoc.[4][5] Monitor UV if automated. |

| 3. Activation | Dissolve Fmoc-Ac5c-OH (5 eq) and HATU (4.9 eq) in minimal DMF. Add DIEA (10 eq) immediately before addition to resin. | Do not pre-activate for >2 mins. Long pre-activation risks epimerization (less relevant for Ac5c) and hydrolysis of the active ester. |

| 4. Coupling | Add mixture to resin.[3][6][7][8] Microwave: 75°C for 10 mins (or 2h at RT). | Heat provides the kinetic energy to overcome the steric barrier. |

| 5. Re-Coupling | Drain. Repeat Step 3 & 4 (Double Couple). | Mandatory for Ac5c. Single coupling rarely exceeds 90% yield. |

| 6. Capping | Acetic Anhydride/Pyridine (1:9) in DMF.[1][4][5][6][9][10] | Caps unreacted amines to prevent deletion sequences (n-1 peptides). |

Protocol B: In-Situ Acid Fluoride (TFFH)

Best for: "Impossible" couplings (Ac5c-Ac5c, Ac5c-Aib, or coupling bulky AAs onto Ac5c).

When HATU fails, it is often because the active ester (OAt) is still too bulky. Acid fluorides (R-CO-F) are smaller, highly reactive electrophiles that maintain stability in SPPS conditions. TFFH generates acid fluorides in situ.[11][12]

Reagents

-

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[13]

-

Base: DIEA.

-

Solvent: DCM (Dichloromethane) or DMF.[1][6][8] Note: Acid fluorides are stable in DMF.

Step-by-Step Workflow

| Step | Action | Critical Technical Note |

| 1. Preparation | Dissolve Fmoc-Ac5c-OH (5 eq) and TFFH (5 eq) in dry DMF. | TFFH is moisture sensitive; use anhydrous solvents. |

| 2. Activation | Add DIEA (10 eq) . Shake for 5-10 minutes separate from resin. | This converts the carboxylic acid to the Acid Fluoride. Unlike HATU, pre-activation is beneficial here to ensure full conversion to R-CO-F. |

| 3. Coupling | Add the solution to the resin-bound amine.[6][7][8] | The Acid Fluoride is small enough to penetrate the steric shield of the resin-bound amine. |

| 4. Incubation | Shake for 1 hour at RT or Microwave at 50°C for 15 min . | Acid fluorides are highly reactive; extreme heat (90°C) is usually unnecessary and may cause side reactions. |

| 5. Monitoring | Perform Chloranil Test (not Kaiser). | Kaiser test (ninhydrin) can be false-negative for hindered amines. Chloranil is more sensitive for difficult secondary/hindered amines. |

Visualizing the TFFH Pathway

Figure 2: The TFFH pathway circumvents the bulky active ester intermediate, using a small fluoride atom to facilitate attack.

Quality Control & Troubleshooting

Monitoring Coupling Efficiency

For Ac5c, standard Kaiser tests are unreliable due to the steric bulk preventing the ninhydrin complex formation.

-

Primary Test: Chloranil Test (Acetaldehyde/Chloranil). A blue stain indicates free secondary amines (or hindered primary amines).

-

Gold Standard: Mini-Cleavage. Remove ~2mg of resin, treat with 95% TFA for 30 mins, and analyze via LC-MS. Look for the mass of the uncoupled sequence (Deletion) vs. Target.

Common Side Reactions

-

Aspartimide Formation: If Ac5c is adjacent to Asp/Asn, the conformational constraint increases the risk of aspartimide ring closure. Solution: Use steric-protecting groups like Fmoc-Asp(OMpe)-OH .

-

Racemization: Ac5c is achiral, so it cannot racemize. However, if you use high heat (90°C) to couple Ac5c onto a chiral amino acid (e.g., Cys, His), that previous amino acid may racemize. Solution: Use Protocol B (TFFH) at lower temperatures (50°C) for sensitive sequential couplings.

References

-

Carpino, L. A., et al. (1990). "The 1-hydroxy-7-azabenzotriazole-based phosphonium coupling reagent (PyAOP)." Journal of the American Chemical Society.[11] Link (Establishes HOAt-based reagents for hindered couplings).

-

Carpino, L. A., & El-Faham, A. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[13] A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis."[14] Journal of the American Chemical Society.[11] Link (The definitive protocol for TFFH/Acid Fluorides).

-

Wenschuh, H., et al. (2004). "Microsystems technology in peptide synthesis." Biopolymers.[4][9] Link (Validation of microwave energy for overcoming steric hindrance).

-

Albericio, F., & Bomer, J. M. (2010). "Coupling reagents and strategies for the incorporation of sterically hindered amino acids." Chemical Society Reviews. Link (Comprehensive review of steric strategies).

-

Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Link (Modern updates on Oxyma/COMU vs HATU).

Sources

- 1. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acs.figshare.com [acs.figshare.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cem.de [cem.de]

- 5. JP2007211013A - N-fmoc deprotection enhanced by microwave in peptide synthesis - Google Patents [patents.google.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. kohan.com.tw [kohan.com.tw]

- 10. researchgate.net [researchgate.net]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. blogs.rsc.org [blogs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. bachem.com [bachem.com]

High-Efficiency Amide Coupling of 1-Aminocyclopentane-1-carboxamide Using HATU and HOAt: A Mechanistic and Practical Guide

Executive Summary

The synthesis of complex peptidomimetics and small-molecule therapeutics frequently requires the incorporation of sterically hindered building blocks. 1-Aminocyclopentane-1-carboxamide (a derivative of 1-aminocyclopentane-1-carboxylic acid, or Acpc) represents a particularly challenging substrate. As an α,α-disubstituted amino acid derivative, the gem-dialkyl effect of the cyclopentyl ring severely restricts conformational freedom and creates a dense steric shield around the nucleophilic amine[1]. Standard coupling reagents (e.g., EDC, HBTU) typically fail or result in unacceptably low yields (<30%) when applied to such hindered systems[2].

To overcome this thermodynamic and kinetic barrier, the synergistic use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and exogenous HOAt (1-Hydroxy-7-azabenzotriazole) has become the gold standard[3]. This application note details the mechanistic rationale, comparative efficacy, and step-by-step self-validating protocols required to successfully couple 1-aminocyclopentane-1-carboxamide in both solution-phase and solid-phase environments.

Mechanistic Rationale: Anchimeric Assistance and the OAt-Active Ester

The success of HATU/HOAt in sterically demanding couplings is not merely a function of leaving-group stability, but rather a highly orchestrated transition state[4].

When a carboxylic acid is treated with HATU in the presence of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA), it rapidly forms a highly reactive OAt-active ester [5]. While HATU inherently contains the HOAt moiety, the addition of exogenous HOAt (typically 1.0 equivalent) acts as a potent nucleophilic catalyst, maintaining a high steady-state concentration of the active ester and suppressing oxazolone-mediated epimerization[6].

The critical advantage of the HOAt leaving group over its HOBt counterpart lies in the 7-aza nitrogen of the pyridine ring. During the nucleophilic attack by the sterically hindered 1-aminocyclopentane-1-carboxamide, this nitrogen provides anchimeric assistance (neighboring group participation) by forming a hydrogen bond with the incoming amine[7]. This intramolecular general-base catalysis organizes the transition state, effectively lowering the activation energy required to bypass the steric bulk of the cyclopentyl ring[8].

Figure 1. Mechanistic pathway of HATU-mediated activation and coupling featuring HOAt anchimeric assistance.

Comparative Efficacy Data

The necessity of the HATU/HOAt system is best illustrated by comparing its performance against traditional coupling reagents when reacting with α,α-disubstituted amines. The data below summarizes expected outcomes based on standardized sterically hindered coupling benchmarks[9].

| Coupling Reagent System | Additive | Base | Avg. Reaction Time | Expected Yield (Acpc/Aib) | Epimerization Risk |

| HATU | HOAt (1 eq) | DIPEA / Collidine | 2 - 4 hours | 75% - 92% | Very Low |

| HBTU | HOBt (1 eq) | DIPEA | 12 - 24 hours | 20% - 40% | Moderate |

| DIC | OxymaPure | Collidine | 12 - 18 hours | 45% - 60% | Low |

| PyBOP | HOBt (1 eq) | DIPEA | 24 hours | < 30% | High |

Table 1: Comparative efficiency of coupling reagents for α,α-disubstituted amino acid derivatives.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems . By isolating the pre-activation step and incorporating analytical checkpoints, the risk of side reactions—specifically the guanidinylation of the amine—is mitigated[5].

Protocol A: Solution-Phase Coupling of 1-Aminocyclopentane-1-carboxamide

Use this protocol when coupling a carboxylic acid fragment to the free amine of 1-aminocyclopentane-1-carboxamide in solution.

Reagents & Equivalents:

-

Carboxylic Acid (Substrate): 1.0 eq

-

1-Aminocyclopentane-1-carboxamide: 1.1 - 1.2 eq

-

HATU: 1.1 eq

-

HOAt (0.5 M in DMF): 1.1 eq

-

Base (DIPEA or 2,4,6-Collidine): 3.0 - 4.0 eq

-

Solvent: Anhydrous DMF or NMP (0.1 M - 0.2 M concentration)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon). The exclusion of moisture prevents the competitive hydrolysis of the highly reactive OAt-ester.

-

Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and exogenous HOAt (1.1 eq) in anhydrous DMF. Cool the mixture to 0 °C using an ice bath. Causality: Cooling slows the initial activation kinetics, minimizing the risk of oxazolone formation and subsequent epimerization of the acid component.

-

Pre-Activation (Critical Step): Add HATU (1.1 eq) followed dropwise by DIPEA (3.0 eq). Stir at 0 °C for exactly 2 to 3 minutes .

-

Self-Validation Checkpoint 1: A color change (often to a pale yellow/orange) indicates the formation of the OAt-active ester. Do not exceed 5 minutes, as the active ester may begin to degrade.

-

-

Amine Introduction: Dissolve 1-Aminocyclopentane-1-carboxamide (1.1 eq) in a minimal volume of DMF and add it dropwise to the pre-activated mixture.

-

Causality: Pre-activating the acid ensures that all HATU is consumed before the amine is introduced. If unreacted HATU is present, it will react with the amine to form a dead-end tetramethylguanidinium byproduct, permanently capping your substrate[5].

-

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 18 hours.

-

Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. Look for the disappearance of the OAt-ester mass (M+135) and the appearance of the product mass.

-

-

Work-Up: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (to remove excess base and unreacted amine), water, and brine (to remove DMF and HOAt). Dry over Na₂SO₄, filter, and concentrate.

Figure 2. Step-by-step workflow for solution-phase coupling of sterically hindered amines using HATU/HOAt.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Use this protocol when 1-aminocyclopentane-1-carboxamide is bound to a resin (e.g., Rink Amide) and requires chain elongation.

-

Resin Swelling: Swell the resin-bound 1-aminocyclopentane-1-carboxamide in DMF for 30 minutes to maximize pore accessibility[3].

-

Reagent Preparation: For a 0.1 mmol scale synthesis, dissolve 4.0 eq of the incoming Fmoc-Amino Acid, 3.9 eq of HATU, and 4.0 eq of HOAt in 2-3 mL of DMF[9].

-

Base Addition: Add 8.0 eq of 2,4,6-Collidine.

-

Causality: Collidine is preferred over DIPEA in SPPS of hindered peptides because its steric bulk prevents it from acting as a nucleophile, and its lower basicity significantly reduces base-catalyzed racemization during the extended coupling times required for Acpc[10].

-

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 4 to 12 hours.

-

Self-Validation (Kaiser Test): Drain the reagents and wash the resin (3x DMF, 3x DCM). Perform a Kaiser (ninhydrin) test. A blue resin indicates incomplete coupling (free primary amine). If positive, perform a double coupling using fresh reagents before proceeding to Fmoc deprotection[11].

Troubleshooting & Optimization Insights

-

Persistent Low Yields: If LC-MS indicates stalled conversion despite prolonged reaction times, the steric hindrance may be preventing the proper trajectory for nucleophilic attack. Microwave-assisted synthesis (heating to 60-75 °C for 15-30 minutes) provides the thermodynamic energy required to overcome this barrier without degrading the reagents.

-

High Epimerization: If diastereomers are observed in the final product, the pre-activation time was likely too long, or the base used was too strong. Switch from DIPEA to 2,4,6-Collidine, ensure pre-activation occurs at 0 °C, and strictly limit pre-activation to 2 minutes[10].

-

Poor Solubility: The highly lipophilic nature of the cyclopentyl ring can cause aggregation. Adding 10-20% (v/v) of a chaotropic solvent like NMP or DMSO to the DMF can disrupt aggregation and improve coupling kinetics.

References

-

PeptideChemistry.org. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from [Link]

-

ACS Publications. Evaluation of Solution and Solid-Phase Approaches to the Synthesis of Libraries of α,α-Disubstituted-α-acylaminoketones. Retrieved from[Link]

-

Uni-Kiel. Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptidechemistry.org [peptidechemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptidechemistry.org [peptidechemistry.org]

- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 8. people.uniurb.it [people.uniurb.it]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. peptide.com [peptide.com]

Synthesis of 3_10-helical peptides using Ac5c residues

Application Note: Synthesis and Structural Validation of -Helical Peptides Incorporating 1-Aminocyclopentane-1-Carboxylic Acid (Ac5c)

Executive Rationale & Mechanistic Bottlenecks

The design of peptide therapeutics often requires conformational constraints to enhance binding affinity, improve cell permeability, and prevent rapid proteolytic degradation. Incorporating C

The Synthetic Bottleneck:

The gem-dialkyl effect at the

The Mechanistic Solution: To overcome this, halophosphonium reagents—specifically PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate)—are required. PyBroP circumvents steric clash by generating a highly electrophilic, less sterically encumbered acyl phosphonium intermediate. This intermediate rapidly converts to an acyl bromide in situ, which readily undergoes nucleophilic attack even by highly hindered amines .

Workflow Visualization

Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered Ac5c residues.

The Self-Validating PyBroP Protocol

This protocol is engineered as a self-validating system . Because deletion sequences (e.g.,

Step 3.1: Resin Preparation & Deprotection

-

Swelling: Suspend Rink Amide AM resin (loading ~0.6 mmol/g) in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes. Causality: Proper swelling exposes the internal polymer matrix, maximizing the availability of reactive sites for hindered couplings.

-

Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine, which would otherwise consume the coupling reagent.

Step 3.2: Optimized Ac5c Coupling

-

Activation: In a dry vial, dissolve 4.0 equivalents of Fmoc-Ac5c-OH, 4.0 eq of PyBroP, and 4.0 eq of HOAt (1-Hydroxy-7-azabenzotriazole) in a minimal volume of anhydrous DMF.

-

Causality of HOAt: HOAt is highly synergistic with PyBroP. The nitrogen at position 7 of the HOAt pyridine ring exerts a neighboring-group effect, hydrogen-bonding with the incoming amine to pre-organize the transition state and dramatically accelerate the coupling of sterically hindered bonds .

-

-

Base Addition: Add 8.0 eq of

-Diisopropylethylamine (DIPEA) to the mixture. Allow 3 minutes for pre-activation (formation of the acyl phosphonium/ester). -

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours. Note: If coupling Ac5c directly onto another Ac5c residue, elevate the reaction temperature to 50°C.

Step 3.3: Self-Validation (Kaiser Test) & Capping

-

Validation Check: Perform a Kaiser (ninhydrin) test on a few resin beads.

-

Negative (Yellow): Coupling is complete. Proceed to the next deprotection cycle.

-

Positive (Blue/Purple): Unreacted primary amines remain.

-

-

System Correction (Double Coupling): If positive, drain the resin and perform a second coupling using fresh reagents (Step 3.2) for an additional 2 hours.

-

Truncation (Capping): If the Kaiser test remains even slightly positive after double coupling, treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 15 minutes.

-

Causality: Capping acetylates the unreacted amines, terminating the chain. This guarantees that the final cleavage mixture contains only the full-length target peptide and significantly shorter truncated fragments, which are easily resolved during HPLC.

-

Step 3.4: Cleavage

-

Wash the completed resin with DCM (5 × 1 min) and dry under vacuum.

-

Treat with a cleavage cocktail of TFA/TIPS/H

O (95:2.5:2.5) for 2.5 hours. -

Filter the solution, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the resulting pellet.

Conformational Validation: -Helix vs. -Helix

Once synthesized, the structural identity of the peptide must be validated. Because Ac5c is utilized specifically to induce a

Circular Dichroism (CD) Spectroscopy

The

Table 1: CD Spectroscopic Signatures of Helical Peptides

| Structural Motif | Negative Minima (nm) | Positive Maxima (nm) | Ratio ( |

| Canonical | 208, 222 | 190–192 | 0.90 – 1.10 |

| 205–207, 222 (weak) | 190–193 |

2D-NMR (NOESY/ROESY)

To achieve absolute structural confirmation, 2D-NMR is employed. The tight pitch of the Ac5c-induced

-

Diagnostic NOEs: The presence of strong sequential amide-amide cross-peaks

(~2.6 Å distance) combined with characteristic medium-range

References

-

Secondary structures and cell-penetrating abilities of arginine-rich peptide foldamers. PMC / Scientific Reports. URL:[Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. URL:[Link]

-

Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research. URL:[Link]

-

Highly Sterically Hindered Peptide Bond Form

-Disubstituted

Fmoc-protection of 1-Aminocyclopentane-1-carboxamide for SPPS

Advanced Protocol: Fmoc-Protection and SPPS Utilization of Sterically Hindered Derivatives

Executive Summary

This application note details the chemical protection and solid-phase utilization of 1-Aminocyclopentane-1-carboxamide (

These molecules belong to the class of

-

Chemical Protection: Introducing the bulky Fmoc group requires optimized conditions to ensure complete reaction without dipeptide formation.

-

SPPS Incorporation: Coupling these residues requires high-efficiency activation protocols (e.g., HATU/HOAt) to overcome the energy barrier imposed by the cyclopentyl ring.

Note on Scope: While the prompt specifies the carboxamide, this guide covers both the Amide (for C-terminal capping/standards) and the Carboxylic Acid (the essential building block for peptide elongation).

Strategic Analysis: The Steric Challenge

The 1,1-disubstitution pattern of the cyclopentane ring imposes a "steric lock" on the amino group. Standard protection and coupling protocols often fail, leading to deletion sequences or incomplete reactions.

| Parameter | Standard Amino Acid (e.g., Ala) | Hindered Amino Acid ( | Impact on Protocol |

| Steric Bulk | Low | High (Quaternary C) | Slower reaction kinetics. |

| Nucleophilicity | High | Moderate | Requires longer reaction times or stronger reagents. |

| Coupling Difficulty | Low | Very High | Requires HATU/PyAOP and double coupling. |

| Aggregration Risk | Variable | High | Short peptides with |

Chemical Protocol: Fmoc-Protection

Method A: Protection of 1-Aminocyclopentane-1-carboxamide

Target Molecule: Fmoc-1-Aminocyclopentane-1-carboxamide (Fmoc-

Reagents:

-

Substrate: 1-Aminocyclopentane-1-carboxamide (HCl salt or free base).

-

Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). Note: Fmoc-OSu is preferred over Fmoc-Cl to prevent the formation of "Fmoc-dipeptides" which can occur with highly reactive chloroformates.

-

Solvent: 1,4-Dioxane / Water (1:1 v/v).

-

Base: Sodium Carbonate (

) or Sodium Bicarbonate (

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol of 1-Aminocyclopentane-1-carboxamide in 25 mL of water.

-

pH Adjustment: Add 20 mmol of

. Ensure pH is approximately 9.0–9.5.-

Critical: If using the HCl salt of the amine, ensure enough base is added to neutralize the salt and maintain basicity.

-

-

Reagent Addition: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 25 mL of 1,4-Dioxane. Add this solution dropwise to the aqueous amine solution over 15 minutes while stirring vigorously.

-

Reasoning: Slow addition prevents precipitation of Fmoc-OSu before it can react.

-

-

Reaction: Stir the turbid mixture at Room Temperature (RT) for 18–24 hours.

-

Monitoring: Check by TLC (Ethyl Acetate/Hexane) or HPLC. The free amine should disappear.

-

-

Workup (Precipitation Method):

-

Dilute the reaction mixture with 100 mL water.

-

The Fmoc-protected amide is likely insoluble in water. If a precipitate forms, filter it.[1]

-

If no precipitate (or oil forms): Acidify carefully to pH 3 with 1N HCl (caution:

evolution) and extract with Ethyl Acetate (

-

-

Purification: Wash the organic layer with 1N HCl, water, and brine. Dry over

. Evaporate solvent. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Method B: Protection of 1-Aminocyclopentane-1-carboxylic acid (

-OH)

Target Molecule: Fmoc-1-Aminocyclopentane-1-carboxylic acid (Fmoc-

Protocol Differences:

-

Solubility: The starting amino acid is zwitterionic.

-

Workup: The product is a carboxylic acid.

-

Step 5 (Modified): After reaction, extract the basic aqueous solution with Diethyl Ether (

) to remove unreacted Fmoc-OSu and byproducts (Fmoc-amine is kept in water as the salt). -

Acidification: Acidify the aqueous phase to pH 2 with 6N HCl. The Fmoc-

-OH will precipitate or oil out. Extract with Ethyl Acetate.

-

SPPS Utilization Protocol

Once the Fmoc-protected building block is obtained, incorporating it into a peptide chain requires specific modifications to standard SPPS cycles.

Workflow Logic (DOT Diagram)

Caption: Optimized SPPS cycle for sterically hindered amino acids like

Detailed Coupling Protocol